2,5-dimethyl-1H-pyrrol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two methyl groups at the 2 and 5 positions and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,5-dimethyl-1H-pyrrol-3-amine is through the Paal-Knorr synthesis. This method involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions . The reaction typically proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis has been reported to be effective . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .
Scientific Research Applications
2,5-Dimethyl-1H-pyrrol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the amine group at the 3 position, making it less reactive in certain substitution reactions.
3,4-Dimethyl-1H-pyrrole: Differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrol-1-amine: Similar structure but with the amine group at the 1 position, affecting its reactivity and applications.
Uniqueness
2,5-Dimethyl-1H-pyrrol-3-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2,5-dimethyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C6H10N2/c1-4-3-6(7)5(2)8-4/h3,8H,7H2,1-2H3 |
InChI Key |
KSCXDXVUKMWPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.